molecular formula C4H5N3O2S2 B1586579 4-Amino-2-methylthio-5-nitrothiazole CAS No. 127346-42-3

4-Amino-2-methylthio-5-nitrothiazole

Cat. No. B1586579
M. Wt: 191.2 g/mol
InChI Key: ZPCLHYJMLDEAHT-UHFFFAOYSA-N
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Description

4-Amino-2-methylthio-5-nitrothiazole is a specialty product for proteomics research . It has a molecular formula of C4H5N3O2S2 and a molecular weight of 191.23 .


Molecular Structure Analysis

The IUPAC name for 4-Amino-2-methylthio-5-nitrothiazole is 2-(methylthio)-5-nitro-1H-1lambda3-thiazol-4-amine . The InChI code for this compound is 1S/C4H6N3O2S2/c1-10-4-6-2(5)3(11-4)7(8)9/h11H,5H2,1H3 .

Scientific Research Applications

Anti-Tumor Activity

4-Amino-2-methylthio-5-nitrothiazole and its derivatives have been studied for their potential anti-tumor activities. Safari et al. (2020) synthesized new compounds using a three-component condensation involving 3-amino-1,2,4-triazole, which showed significant anti-tumor activity on various cancer cells, including human malignant melanoma, prostate cancer cells, and normal cells. The compound containing a nitro group exhibited the best anti-tumor activity, suggesting its promise as an anti-cancer drug (Safari et al., 2020).

Corrosion Inhibition

The triazole derivatives, including 4-Amino-2-methylthio-5-nitrothiazole, have been evaluated as inhibitors for mild steel corrosion in hydrochloric acid solutions. Hassan et al. (2007) conducted a study demonstrating that these compounds act as mixed inhibitors, significantly reducing corrosion. This property is particularly useful in industrial applications where corrosion resistance is critical (Hassan et al., 2007).

Antimicrobial and Antitubercular Agents

Derivatives of 4-Amino-2-methylthio-5-nitrothiazole have been synthesized and evaluated for their antimicrobial and antitubercular properties. Samadhiya et al. (2014) found these compounds effective against selected bacteria, fungi, and Mycobacterium tuberculosis, indicating their potential in developing new antimicrobial agents (Samadhiya et al., 2014).

Energetic Materials

4-Amino-2-methylthio-5-nitrothiazole derivatives have been explored as high-performance energetic materials. Zhang et al. (2013) prepared energetic derivatives of 5-nitro-1,2,3-2H-triazole and characterized their properties such as melting and decomposition temperatures, densities, and detonation velocities, indicating their potential use in this field (Zhang et al., 2013).

Safety And Hazards

The safety data sheet for 4-Amino-2-methylthio-5-nitrothiazole indicates that it may cause skin irritation, eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including face protection, is recommended when handling this compound .

properties

IUPAC Name

2-methylsulfanyl-5-nitro-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S2/c1-10-4-6-2(5)3(11-4)7(8)9/h5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCLHYJMLDEAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(S1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375676
Record name 4-Amino-2-methylthio-5-nitrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methylthio-5-nitrothiazole

CAS RN

127346-42-3
Record name 4-Amino-2-methylthio-5-nitrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 127346-42-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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